4-Carboxy-L-phenylalanine
Description
Contextualizing 4-Carboxy-L-phenylalanine within Non-Canonical Amino Acid Chemistry
Non-canonical amino acids (ncAAs), sometimes referred to as unnatural amino acids (UAAs), are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov Their integration into proteins is a cornerstone of modern chemical biology, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modification mimics directly into a polypeptide chain. nih.gov This is typically achieved by engineering an "orthogonal translation system," which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually specific and not to cross-react with the host cell's endogenous synthetases and tRNAs. nih.govfrontiersin.org This engineered pair can then recognize the ncAA and direct its insertion into a growing polypeptide chain at a specific site, usually designated by a nonsense or "stop" codon like the amber codon (UAG). nih.govfrontiersin.org
This compound fits squarely within this context as a rationally designed ncAA. It is a derivative of the natural amino acid L-phenylalanine, modified at the para-position of the phenyl ring with a carboxyl group (-COOH). nih.gov This seemingly simple addition provides a second carboxylic acid functional group, distinct from the alpha-carboxyl group that participates in peptide bond formation. This additional acidic and charged moiety can be used to explore electrostatic interactions, chelate metals, or, most notably, act as a stable mimic of post-translational modifications, a role fulfilled by the closely related compound p-carboxymethyl-L-phenylalanine (pCMF). chemimpex.comebi.ac.uk
Table 1: Physicochemical Properties of this compound This interactive table summarizes key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | nih.gov |
| Molecular Weight | 209.20 g/mol | nih.gov |
| IUPAC Name | 4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | nih.gov |
| InChIKey | YXDGRBPZVQPESQ-QMMMGPOBSA-N | nih.gov |
| XLogP3 | -1.6 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
Foundational Research Trajectories of Substituted L-Phenylalanine Derivatives
The field of substituted L-phenylalanine derivatives has a rich history, forming the foundation upon which the specific applications of this compound are built. Research initially focused on synthesizing and incorporating phenylalanine analogs with relatively simple modifications, such as halogens (e.g., 4-iodo-L-phenylalanine) or azido (B1232118) groups (e.g., 4-azido-L-phenylalanine), to serve as chemical handles for post-translational protein modification. nih.gov These "bioorthogonal" functional groups allow for site-specific labeling of proteins with fluorescent dyes or other probes. nih.govacs.org
A significant breakthrough in this area was the development of engineered aminoacyl-tRNA synthetases, particularly mutants of the pyrrolysyl-tRNA synthetase (PylRS), which exhibit remarkable substrate promiscuity. acs.orgnih.gov A single PylRS mutant, for instance, has been shown to be capable of genetically encoding dozens of different phenylalanine derivatives with substitutions at the ortho, meta, and para positions of the aromatic ring. acs.org This has dramatically expanded the toolkit available to researchers, allowing for the incorporation of derivatives with diverse functionalities, including:
Photo-cross-linkers: Such as 4-benzoyl-L-phenylalanine, used to map protein-protein interactions. nih.gov
Vibrational reporters: Azido-modified phenylalanines serve as sensitive infrared probes of local protein environments and hydration. nih.gov
Fluorescent probes: Analogs like o-cyano-phenylalanine can act as intrinsic sensors to monitor protein folding and conformational changes. acs.org
Therapeutic moieties: Boronophenylalanine (BPA) is a key agent in neutron capture therapy. wikipedia.orgresearchgate.net
Redox-active groups: Selenium-containing phenylalanine derivatives have been synthesized to introduce novel redox properties into peptides and proteins. nih.gov
More recently, research has focused on developing sustainable and scalable methods for producing these valuable compounds. Biocatalytic cascades using enzymes like phenylalanine ammonia (B1221849) lyases (PALs) or engineered multi-enzyme pathways are being developed to synthesize a wide array of L-phenylalanine derivatives from inexpensive aldehyde or carboxylic acid precursors. frontiersin.orgbiorxiv.org
Table 2: Selected Substituted L-Phenylalanine Derivatives and Their Research Applications This interactive table provides examples of various phenylalanine derivatives and their primary uses in biochemical research.
| Derivative | Substitution Type | Primary Research Application | Reference(s) |
| 4-Azido-L-phenylalanine | Bioorthogonal Handle | Click chemistry, bioconjugation, vibrational reporter | nih.govnih.govwikipedia.org |
| 4-Iodo-L-phenylalanine | Bioorthogonal Handle | Suzuki-Miyaura cross-coupling reactions | nih.gov |
| 4-Benzoyl-L-phenylalanine | Photoreactive Group | Photo-cross-linking to study protein interactions | nih.gov |
| 4-Borono-L-phenylalanine | Boronic Acid | Neutron capture therapy | researchgate.net |
| o-Cyano-phenylalanine | Intrinsic Probe | Fluorescent sensor for local protein environment | acs.org |
| Selenotyrosine | Redox-Active Group | Introducing redox functionality into proteins | nih.gov |
Interdisciplinary Relevance and Emerging Research Opportunities for this compound
The unique structure of this compound and its close analog, p-carboxymethyl-L-phenylalanine (pCMF), gives it profound interdisciplinary relevance, particularly at the intersection of chemistry, biology, and medicine. chemimpex.com Its most significant application to date is as a high-fidelity, metabolically stable mimic of phosphotyrosine. ebi.ac.uk Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular signaling pathways, and its dysregulation is implicated in many diseases, including cancer. Studying phosphorylated proteins is challenging because the phosphate (B84403) group is often rapidly removed by cellular phosphatases. Because pCMF contains a carboxymethyl group instead of a phosphate group, it is resistant to phosphatase activity, allowing researchers to "trap" a protein in its activated or inhibited state to study its function. ebi.ac.uk
This approach has yielded significant insights into several biological systems:
Enzyme Regulation: The incorporation of pCMF in place of a key tyrosine residue in Protein Arginine Methyltransferase 1 (PRMT1) was used to demonstrate how phosphorylation alters the enzyme's substrate specificity. ebi.ac.uk
DNA Repair: By mimicking tyrosine phosphorylation on the RAD51 protein with pCMF, researchers showed that phosphorylation enhances its DNA strand exchange activity, a key step in homologous recombination repair. ebi.ac.uk
Mitochondrial Function: Replacing a specific tyrosine with pCMF in cytochrome c allowed for the study of how phosphorylation modulates mitochondrial activity and signaling, which is crucial in pathologies like ischemia. ebi.ac.uk
Signal Transduction: The pCMF moiety has been used to create inhibitors that bind to SH2 domains, which are protein modules that specifically recognize phosphotyrosine sites, thereby blocking signaling pathways. ebi.ac.uk
Emerging research opportunities for this compound and its derivatives lie in leveraging these unique properties for therapeutic and biotechnological applications. It serves as a valuable building block in peptide synthesis for creating novel peptide-based drugs. chemimpex.comchemimpex.com There is significant potential in designing new proteins with enhanced stability or catalytic function by strategically placing this charged amino acid. chemimpex.com Furthermore, the development of efficient, one-pot biocatalytic routes to synthesize these compounds from simple chemical feedstocks promises to make these powerful research tools more accessible and cost-effective, accelerating their use in drug discovery and synthetic biology. biorxiv.org
Table 3: Research Applications of p-Carboxymethyl-L-phenylalanine (pCMF) as a Phosphotyrosine Mimic This interactive table highlights specific examples where pCMF has been used to study protein function.
| Target Protein | Biological Process Studied | Key Finding | Reference |
| PRMT1 | Enzyme Regulation / Substrate Specificity | Tyr291 phosphorylation (mimicked by pCMF) alters the substrate specificity of the enzyme. | ebi.ac.uk |
| RAD51 | DNA Repair / Homologous Recombination | Y54 phosphorylation (mimicked by pCMF) enhances RAD51's recombinase activity. | ebi.ac.uk |
| Cytochrome c | Mitochondrial Function / Cellular Respiration | Mimicking phosphorylation at Tyr48 provided a molecular basis for its role in modulating mitochondrial signaling. | ebi.ac.uk |
| p56(lck) SH2 Domain | Signal Transduction / Protein-Protein Interaction | A pCMF-containing peptide acts as an inhibitor, confirming a similar binding mode to the native phosphopeptide. | ebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGRBPZVQPESQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Biocatalytic Production of 4 Carboxy L Phenylalanine and Analogues
Chemical Synthesis Strategies for Aryl-Substituted L-Phenylalanine Derivatives
Traditional chemical synthesis of aryl-substituted L-phenylalanine derivatives often involves multi-step processes that can be hampered by low yields and the formation of undesirable byproducts. nih.gov Key considerations in these synthetic routes are the selective functionalization of the phenyl ring and the control of the stereochemistry at the α-carbon.
Regioselective Functionalization Approaches
Achieving regioselectivity in the functionalization of the phenylalanine aromatic ring is a significant hurdle. Direct electrophilic aromatic substitution reactions on phenylalanine itself often lead to a mixture of ortho, meta, and para-substituted products. To overcome this, chemists have developed various strategies.
One common approach involves starting with a pre-functionalized aromatic ring and then constructing the amino acid side chain. For example, a substituted benzyl (B1604629) bromide can be used in the asymmetric α-alkylation of a glycine (B1666218) Schiff base, catalyzed by a phase-transfer catalyst. nih.gov This method allows for the synthesis of a variety of substituted α-phenylalanine derivatives with good yields and high enantioselectivity. nih.gov
Another strategy is the C-H bond functionalization of a protected phenylalanine derivative. This method uses a directing group to guide the functionalization to a specific position on the phenyl ring. For instance, a 2-thiomethylaniline directing group on N-phthaloylalanine can direct arylation to the para position. nih.gov This approach allows for the convergent synthesis of a wide range of substituted phenylalanines from a single starting material. nih.gov
Table 1: Comparison of Regioselective Functionalization Methods
| Method | Description | Advantages | Disadvantages |
| Alkylation of Glycine Schiff Base | Asymmetric α-alkylation of a glycine derivative with a substituted benzyl bromide. nih.gov | Good yields, high enantioselectivity, applicable to a variety of substitutions. nih.gov | Requires pre-functionalized starting materials. |
| C-H Bond Functionalization | Use of a directing group to guide functionalization of a protected phenylalanine. nih.gov | Convergent synthesis, allows for diverse substitutions. nih.gov | Requires installation and removal of a directing group. |
| Oxidative Iodination | Direct iodination of L-phenylalanine using an oxidizing agent. nih.gov | Direct functionalization of the amino acid. nih.gov | Can lead to mixtures of products and requires careful control of reaction conditions. nih.gov |
Biocatalytic Cascade Development for Non-Standard Amino Acid Production
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing non-standard amino acids like 4-carboxy-L-phenylalanine. nih.govbiorxiv.org Enzymes operate under mild conditions, exhibit high stereoselectivity, and can be engineered to accept a wide range of substrates. nih.govrsc.org
Enzyme Engineering for Expanded Substrate Specificity in Phenylalanine Biosynthesis Pathways
Nature's enzymes, while highly efficient, often have a limited substrate scope. nih.gov Enzyme engineering techniques, such as directed evolution and rational design, are employed to broaden the range of substrates that enzymes in the phenylalanine biosynthesis pathway can accept. nih.govnih.gov This allows for the production of a diverse array of L-phenylalanine derivatives.
For example, phenylalanine ammonia (B1221849) lyases (PALs) have been engineered to exhibit enhanced activity towards non-natural substrates. nih.gov By developing a high-throughput screening method, researchers have identified PAL variants with improved rates of formation for D-phenylalanine derivatives, which can be used in chemoenzymatic cascades to produce optically pure products. nih.gov Similarly, L-threonine transaldolases have been shown to be promiscuous catalysts for the synthesis of β-hydroxy-α-amino acids. nih.gov
Whole-Cell Biocatalysis for L-Phenylalanine Derivative Synthesis
Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be more cost-effective as it eliminates the need for enzyme purification. nih.govacs.org These systems can be engineered to express multiple enzymes, creating artificial metabolic pathways for the synthesis of complex molecules.
A one-pot biocatalytic cascade has been developed to produce various L-phenylalanine derivatives from aldehydes or carboxylic acids. biorxiv.orgnsf.gov This system utilizes an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase to convert a range of aryl aldehydes into their corresponding L-phenylalanine derivatives with high yields and enantioselectivity. biorxiv.org Furthermore, the inclusion of a carboxylic acid reductase expands the substrate scope to less expensive carboxylic acids. biorxiv.orgnih.gov
Table 2: Examples of Whole-Cell Biocatalysis for Phenylalanine Derivatives
| Product | Enzymes Used | Starting Material | Key Features |
| L-Phenylalanine Derivatives | L-threonine transaldolase, phenylserine dehydratase, aminotransferase. biorxiv.org | Aryl aldehydes. biorxiv.org | One-pot cascade, high yield, >99% enantiomeric excess. biorxiv.org |
| D-Phenylalanines | Phenylalanine ammonia lyase (PAL), L-amino acid deaminase (LAAD). nih.gov | Cinnamic acids. nih.gov | Chemoenzymatic deracemization, high optical purity. nih.gov |
| β-Hydroxy-α-amino acids | L-threonine transaldolase (ObiH). nih.gov | Aromatic, aliphatic, and heterocyclic aldehydes. nih.gov | Scalable whole-cell platform, broad functional group diversity. nih.gov |
| Phenylalaninols | L-amino acid deaminase, α-keto acid decarboxylase, benzaldehyde (B42025) lyase, amine transaminase. rsc.orgrsc.org | L-phenylalanine. rsc.orgrsc.org | One-pot, two-stage cascade for both enantiomers. rsc.orgrsc.org |
Economic and Scalability Considerations in Biocatalytic Manufacturing
For biocatalytic processes to be industrially viable, they must be economically competitive and scalable. nih.govengconfintl.org The cost of enzymes and cofactors can be a significant factor. frontiersin.org Whole-cell biocatalysis can reduce costs by avoiding enzyme purification. researchgate.net Furthermore, cofactor regeneration systems can be implemented to improve the economic feasibility of cascades that require expensive cofactors like ATP and NADPH. biorxiv.org
The development of robust and efficient biocatalysts through enzyme engineering is crucial for industrial-scale production. engconfintl.org For instance, an engineered aldolase (B8822740) has enabled a sustainable, multi-ton scale production of (βR)-β-Hydroxy-4-nitro-L-phenylalanine, a precursor for an antibiotic, in a route that is five steps shorter than the traditional chemical synthesis. engconfintl.org The scalability of biocatalytic cascades has also been demonstrated by using clarified cell lysates for the preparative-scale synthesis of 4-formyl-L-phenylalanine. nih.gov The fermentative production of L-phenylalanine itself has reached high titers, providing a renewable starting material for these biocatalytic conversions. acs.org
Chemoenzymatic Synthesis Methodologies for this compound Analogues
The convergence of chemical and enzymatic strategies, known as chemoenzymatic synthesis, offers powerful and versatile routes for the production of non-canonical amino acids like this compound and its analogues. These methods leverage the high selectivity of enzymes and the broad applicability of chemical reactions to create complex molecules with high precision.
A prominent chemoenzymatic approach involves the use of phenylalanine ammonia lyases (PALs). frontiersin.orgfrontiersin.org These enzymes naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.org By operating the reaction in reverse with high concentrations of ammonia, PALs can facilitate the stereoselective amination of corresponding cinnamic acid derivatives to produce a variety of L-phenylalanine analogues. frontiersin.orgfrontiersin.org This method is cost-effective and avoids the need for external cofactors, relying only on the 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) group that forms spontaneously within the enzyme's active site. frontiersin.org To improve the scalability and reusability of the catalyst, PALs can be immobilized on solid supports. frontiersin.orgfrontiersin.org For instance, immobilized PALs have been successfully used in continuous flow reactors for the synthesis of analogues like 3-methoxy-L-phenylalanine and 4-nitro-L-phenylalanine, achieving high conversions in short reaction times. frontiersin.orgfrontiersin.org
Engineered PAL variants have been developed to overcome limitations associated with wild-type enzymes, such as poor acceptance of substrates with electron-rich aryl moieties. thieme-connect.com By modifying amino acids near the active site, researchers have enhanced the enzyme's ability to bind and convert these challenging substrates, leading to the synthesis of various electron-rich L-phenylalanines with excellent enantioselectivity. thieme-connect.com
Another significant chemoenzymatic strategy utilizes transaminases (TAs), which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto acid acceptor. rsc.org In Escherichia coli, aspartate aminotransferase and aromatic amino acid aminotransferase can produce L-phenylalanine from phenylpyruvate using aspartic acid as the amino donor. nih.gov Engineered aspartate aminotransferases have been employed for the preparative scale synthesis of L-3,4-dimethoxyphenylalanine and its analogues from corresponding phenylpyruvate derivatives with high conversion and enantiomeric excess. researchgate.net
Multi-enzyme cascade reactions represent a sophisticated chemoenzymatic approach for synthesizing L-phenylalanine derivatives from simple and inexpensive precursors like aldehydes or carboxylic acids. biorxiv.orgflintbox.comnih.gov One such one-pot cascade employs an L-threonine transaldolase, a phenylserine dehydratase, and an aminotransferase to produce a diverse range of L-phenylalanine derivatives. biorxiv.orgnih.gov This system can be further expanded by incorporating a carboxylic acid reductase, which allows for the use of even more accessible carboxylic acid starting materials. nih.govresearchgate.net This approach has been demonstrated to be scalable, for example, in the synthesis of 4-formyl-L-phenylalanine. nih.govbiorxiv.org
These chemoenzymatic methodologies provide efficient and sustainable pathways to a wide array of L-phenylalanine analogues, including those structurally related to this compound. The ability to combine the strengths of chemical synthesis with the selectivity of biocatalysis opens up new possibilities for producing valuable non-canonical amino acids for various applications.
Table 1: Examples of Chemoenzymatically Synthesized L-Phenylalanine Analogues
| Compound | Starting Material | Key Enzyme(s) | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 3-Methoxy-L-phenylalanine | 3-Methoxy-cinnamic acid | Phenylalanine Ammonia Lyase (PAL) | 88% ± 4% conversion | >99% | frontiersin.orgfrontiersin.org |
| 4-Nitro-L-phenylalanine | 4-Nitro-cinnamic acid | Phenylalanine Ammonia Lyase (PAL) | 89% ± 5% conversion | >99% | frontiersin.orgfrontiersin.org |
| L-3,4-dimethoxyphenylalanine | 3,4-Dimethoxyphenylpyruvate | Aspartate Aminotransferase | 95.4% conversion | >99% | researchgate.net |
| 4-Formyl-L-phenylalanine | Terephthalaldehyde | L-threonine transaldolase, Phenylserine dehydratase, Aminotransferase | 64% yield | >99% | nih.govbiorxiv.org |
| 4-Azido-L-phenylalanine | 4-Azido-benzoic acid | Carboxylic Acid Reductase, L-threonine transaldolase, Phenylserine dehydratase, Aminotransferase | 83% yield | Not specified | biorxiv.orgnih.gov |
| (S)-p-bromophenylalanine | p-bromophenylpyruvate | Phenylalanine Ammonia Lyase (PAL) variant | 82% yield | >99% | researchgate.net |
| (S)-m-methoxyphenylalanine | m-methoxyphenylpyruvate | Phenylalanine Ammonia Lyase (PAL) variant | 40% yield | >99% | researchgate.net |
Biochemical and Molecular Biological Applications of 4 Carboxy L Phenylalanine
Advanced Peptide Synthesis and Biopolymer Construction
The unique structure of 4-Carboxy-L-phenylalanine, featuring an additional carboxylic acid group on the phenyl ring, makes it a valuable building block in the synthesis of specialized peptides and biopolymers. chemimpex.comnih.gov This functional group provides a site for chemical modification, allowing for the creation of complex molecular architectures. chemimpex.com
This compound is effectively utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating custom peptides. chemimpex.comchemimpex.com In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. researchgate.netiris-biotech.de To ensure the orderly assembly of the peptide, the reactive groups of the amino acids that are not meant to react at a given step must be chemically protected. iris-biotech.de
For this compound, this involves using derivatives where both the α-amino group and the side-chain carboxyl group are masked with protecting groups. chemimpex.comchemimpex.com A common strategy is the use of the fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group and a tert-butyl (tBu) group to protect the side-chain carboxyl group, forming Fmoc-L-Phe(4-COOtBu)-OH. chemimpex.combiosynth.com The Fmoc group is stable under acidic conditions but can be selectively removed with a mild base, typically piperidine, to allow for the next amino acid to be coupled. The tert-butyl group, on the other hand, is stable to the basic conditions used for Fmoc removal but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the resin. researchgate.net This orthogonal protection scheme allows for the precise and efficient construction of peptides containing this non-canonical amino acid. chemimpex.com
The incorporation of this compound introduces a unique functional handle into the peptide, which can be used for subsequent modifications, such as cyclization, labeling with fluorescent probes, or conjugation to other molecules. chemimpex.comchemimpex.com
| Derivative Name | α-Amino Protection | Side-Chain Protection | Application in SPPS |
| Boc-4-Carboxyl-L-Phenylalanine | tert-butyloxycarbonyl (Boc) | None (or requires separate protection) | A key building block in peptide synthesis, the Boc group protects the amino group while the side-chain carboxyl allows for selective functionalization. chemimpex.com |
| Fmoc-L-Phe(4-COOtBu)-OH | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyl ester (OtBu) | Widely used in Fmoc-based SPPS, allowing for efficient peptide chain elongation with a protected side-chain. chemimpex.com |
Beyond chemical synthesis, advanced biological methods enable the site-specific incorporation of unnatural amino acids (uAA) like this compound and its derivatives directly into proteins during translation. uq.edu.au The primary method for achieving this is through the expansion of the genetic code. ebi.ac.uk This technique involves repurposing a stop codon, typically the amber codon (TAG), to encode for the unnatural amino acid. nih.gov
The key components for this strategy are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. researchgate.netnih.gov This aaRS/tRNA pair must function independently of the host cell's endogenous synthetases and tRNAs and must not be recognized by them. researchgate.net The aaRS is engineered through directed evolution to specifically recognize and charge the unnatural amino acid onto the orthogonal tRNA. researchgate.netnih.gov When this engineered system is introduced into a cell along with a gene of interest containing a TAG codon at the desired insertion site, the orthogonal tRNA delivers the unnatural amino acid to the ribosome, resulting in its incorporation into the protein structure. nih.govbiorxiv.org
This methodology has been successfully used to incorporate phenylalanine derivatives into proteins in both E. coli and mammalian cells, allowing for the production of proteins with precisely placed chemical handles or functionalities. uq.edu.aursc.orgbiorxiv.org This powerful tool opens the door to creating proteins with novel properties for research and therapeutic applications. rsc.org
Utility of this compound in Solid-Phase Peptide Synthesis for Tailored Peptides
Protein Engineering and Functional Modulation
The ability to incorporate this compound and its analogs into proteins provides a powerful tool for protein engineering, enabling the design of proteins with tailored functions and enhanced characteristics. chemimpex.com
Incorporating this compound into a protein's structure can enhance its stability and bioactivity. chemimpex.comacs.org The additional carboxyl group on the phenyl ring can introduce new intramolecular interactions, such as salt bridges or hydrogen bonds, which can help to stabilize the protein's tertiary structure. acs.org Increased stability is often correlated with higher expression yields and improved solubility, which are critical for practical applications. acs.org
Furthermore, the side-chain carboxyl group acts as a versatile chemical handle. chemimpex.com It can be used for bioconjugation, allowing for the attachment of other molecules like polymers, drugs, or imaging agents to create protein-based materials with novel functions for biomedical or biotechnological use. chemimpex.com By strategically placing this amino acid on a protein's surface, engineers can control the site of modification, leading to more homogeneous and functional protein conjugates. chemimpex.com
A significant application of this compound derivatives is in mimicking post-translational modifications, particularly phosphorylation. researchgate.net Protein tyrosine phosphorylation is a key signaling mechanism that is dynamically regulated by protein tyrosine kinases and phosphatases. rsc.orgbiorxiv.org Studying the function of a specific phosphorylation event is often complicated by this rapid turnover. rsc.org
To overcome this, researchers use non-hydrolyzable phosphotyrosine (pTyr) analogs. rsc.org One such analog is p-Carboxymethyl-L-phenylalanine (pCMF), which is structurally similar to pTyr and carries a negative charge at physiological pH, allowing it to mimic the phosphorylated state. researchgate.net Unlike pTyr, pCMF is resistant to cleavage by phosphatases. researchgate.net
Using the genetic code expansion technology described earlier, pCMF has been successfully incorporated into proteins in both E. coli and mammalian cells. researchgate.netrsc.orgrsc.org A notable example is the replacement of Tyr701 in the human signal transducer and activator of transcription-1 (STAT1) with pCMF. researchgate.net This substitution resulted in a constitutively active form of STAT1 that dimerized and bound to its target DNA sequence, effectively mimicking the phosphorylated, active state of the protein. researchgate.net This approach provides a powerful tool for stabilizing phosphorylated states of proteins to study their roles in signal transduction pathways. biorxiv.org
Understanding a protein's function often requires studying its dynamics and conformational changes. The unique side chain of this compound provides an ideal anchor point for attaching spectroscopic probes to monitor these changes. mdpi.com
The carboxyl group can be chemically conjugated to fluorescent dyes or other reporter molecules. chemimpex.commdpi.com By incorporating the amino acid at a specific site within a protein, researchers can place a probe in a precise location. nih.gov Changes in the local environment of the probe, caused by protein folding, ligand binding, or interaction with other proteins, can be detected as changes in the spectroscopic signal (e.g., fluorescence intensity or wavelength). This allows for real-time tracking of protein conformational dynamics. For instance, derivatives of phenylalanine containing azido (B1232118) groups have been used as vibrational reporters to probe local protein hydration and environment. nih.gov The carboxyl group of this compound offers a similar handle for attaching a wide array of probes to investigate protein structure-function relationships with high precision. mdpi.com
Creation of Phosphomimetic Amino Acid Replacements via p-Carboxymethyl-L-phenylalanine (as a phosphotyrosine mimic)
Enzyme Probing and Mechanistic Studies
The unique structural properties of this compound, a non-natural amino acid, have made it a valuable tool in the field of enzymology. Its applications range from elucidating the kinetics of enzyme inhibition to serving as a component in synthetic substrates for monitoring enzyme activity.
Research has demonstrated the utility of this compound (4-Cpa) in probing the active sites of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways. researchgate.net The incorporation of 4-Cpa into cyclic decapeptides has led to the development of potent inhibitors of the tyrosine kinase pp60c-src. researchgate.net
A study investigating the structure-activity relationship of cyclic peptides as inhibitors of pp60c-src revealed that substituting a phenylalanine residue with 4-Cpa at a specific position (Y+3) resulted in a significant increase in inhibitory potency. researchgate.net The resulting peptide exhibited a K(i) value of 0.85 µM, representing a 180-fold increase in potency compared to the parent cyclic peptide (K(i) = 150 µM). researchgate.net
Table 1: Inhibition of pp60c-src by this compound (4-Cpa) Containing Peptides
| Compound | K(i) (µM) | Inhibition Type (vs. ATP) | Inhibition Type (vs. poly(Glu₄Tyr)) |
|---|---|---|---|
| Parent Cyclic Peptide | 150 | - | - |
| 4-Cpa Containing Cyclic Peptide | 0.85 | Noncompetitive | Competitive |
This compound has been utilized in the design of chromogenic substrates, which are compounds that release a colored product upon enzymatic cleavage, allowing for the spectrophotometric measurement of enzyme activity. biosynth.comdcfinechemicals.com These synthetic substrates are designed to mimic the natural substrates of enzymes. dcfinechemicals.com
In one study, the specificity of the human serine proteinase cathepsin G was investigated using a combinatorial library of tetrapeptide substrates. nih.govresearchgate.net this compound (referred to as Cbf in the study) was one of several non-natural amino acids incorporated at the P1 position of the peptide sequence Ac-Phe-Val-Thr-X-Anb(5,2)-NH₂, where Anb(5,2)-NH₂ is a chromophore. nih.govresearchgate.net The kinetic parameters, k(cat) and K(M), were determined for each synthesized substrate with human cathepsin G. nih.govresearchgate.net While a substrate with a 4-guanidine-L-phenylalanine (Gnf) residue showed the highest specificity, the study demonstrated the principle of using various phenylalanine analogues, including this compound, to probe enzyme specificity. nih.govresearchgate.net The data from this research established a potency order for different P1 residues. nih.gov
Table 2: Kinetic Parameters of Cathepsin G Chromogenic Substrates
| P1 Residue (X) | k(cat) (s⁻¹) | K(M) (mM) | k(cat)/K(M) (s⁻¹mM⁻¹) |
|---|---|---|---|
| Gnf | 1.83 | 0.02 | 91.5 |
| Amf | 0.28 | 0.03 | 9.33 |
| Tyr | 0.25 | 0.13 | 1.92 |
| Phe | 0.24 | 0.13 | 1.85 |
| Arg | 0.17 | 0.20 | 0.85 |
| Lys | 0.15 | 0.18 | 0.83 |
| Cyf | 0.14 | 0.25 | 0.56 |
| Cbf | - | - | - |
The introduction of a carboxyl group onto the phenylalanine ring allows it to act as a stable analogue of phosphotyrosine (pTyr), a key component in many signal transduction pathways. ebi.ac.uk The phosphorylation of tyrosine residues on proteins is a critical "on/off" switch in cellular signaling, and its dysregulation is implicated in numerous diseases. wikipedia.org
Derivatives of this compound, such as p-carboxymethyl-L-phenylalanine (pCMF), have been developed as phosphotyrosine mimetics that are resistant to hydrolysis by protein tyrosine phosphatases. ebi.ac.uk These stable analogues can be genetically incorporated into proteins, providing a valuable tool for studying phosphoproteins involved in signal transduction. ebi.ac.uk Research has shown that this compound can exert potent inhibitory effects on ligand binding and cell proliferation by blocking the phosphotyrosine signal transduction pathway. biosynth.com The structural similarity of these derivatives to phosphotyrosine allows them to bind to specific protein domains, such as SH2 domains, thereby modulating the downstream signaling cascade. ebi.ac.uk
Development and Application of Chromogenic Substrates in Enzymology using this compound
Bioconjugation and Molecular Labeling Technologies
The chemical functionality of this compound and its analogues provides a versatile platform for bioconjugation and molecular labeling, enabling the attachment of various molecules for therapeutic or diagnostic purposes.
The carboxyl group of this compound serves as a convenient handle for chemical derivatization. chemimpex.com This allows for the attachment of imaging agents (like fluorophores or radioisotopes) or drug molecules, facilitating targeted molecular delivery. nih.govnih.gov By incorporating this derivatized amino acid into peptides or other targeting moieties that recognize specific cell surface receptors, the attached payload can be delivered to a desired location within the body. This approach is valuable in the development of novel therapeutic agents and diagnostic tools. chemimpex.comgrafiati.com For instance, chemical derivatization can improve the ionization efficiency of analytes for mass spectrometry imaging, allowing for the detailed mapping of their distribution within tissue samples. nih.gov
Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nsf.gov Phenylalanine analogues have been engineered to include small, bio-orthogonal handles, such as azides, alkynes, and tetrazines, which can be used for two-step labeling protocols. rsc.orgacs.org
In this strategy, a phenylalanine analogue containing a bio-orthogonal group is first incorporated into a protein of interest through genetic code expansion. nih.gov Subsequently, a probe molecule (e.g., a fluorescent dye or a drug) carrying a complementary reactive group is introduced. rsc.org The two bio-orthogonal handles react specifically and efficiently with each other, resulting in the site-specific labeling of the target protein within its native cellular environment. rsc.orgacs.org For example, researchers have developed phenylalanine analogues containing a tetrazine group, which can undergo a rapid and selective inverse-electron-demand Diels-Alder (IEDDA) reaction with a strained alkene or alkyne partner. acs.org This approach allows for the visualization of enzyme activity and the construction of complex protein multiconjugates for diagnostic and therapeutic applications. nih.govrsc.org
Table 3: Common Bio-orthogonal Handles and Reactions
| Bio-orthogonal Handle 1 | Bio-orthogonal Handle 2 | Reaction Name | Application |
|---|---|---|---|
| Azide | Alkyne (terminal) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Labeling in cell lysates |
| Azide | Strained Alkyne (e.g., cyclooctyne) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeling in live cells |
Metabolic Investigations of Carboxylated L Phenylalanine Derivatives
Natural Occurrence and Biosynthesis of Carboxy-Substituted Phenylalanine Analogues in Biological Systems
Carboxy-substituted phenylalanine analogues, while not as ubiquitous as the canonical amino acid L-phenylalanine, are found in various biological systems, particularly in higher plants. Research has identified the natural occurrence of compounds such as 3-(3-carboxyphenyl)alanine and 3-(3-carboxy-4-hydroxyphenyl)alanine in species like Reseda lutea L., Reseda odorata L., and various Iris cultivars. nih.gov The biosynthesis of these non-proteinogenic amino acids is closely linked to the primary aromatic amino acid pathways.
Studies using isotopically labeled precursors have demonstrated that the biosynthesis of these carboxylated analogues originates from the shikimate pathway, a central route in the production of aromatic compounds in plants and microorganisms. nih.govfrontiersin.org Specifically, experiments with ¹⁴C-labelled shikimic acid confirmed that both the aromatic ring and the additional carboxyl group of 3-(3-carboxyphenyl)alanine and 3-(3-carboxy-4-hydroxyphenyl)alanine are derived from shikimic acid. nih.gov This indicates that these specialized metabolic pathways branch off from the mainstream production line of phenylalanine and tyrosine.
The proposed biosynthetic route suggests a divergence at the level of chorismic acid, a key intermediate in the shikimate pathway. nih.gov It is hypothesized that chorismic acid is converted to isochorismic acid and then to isoprephenic acid, which serves as a precursor to the carboxylated phenylpyruvic acids that are subsequently transaminated to form the final amino acid analogues. nih.gov This natural synthesis highlights the metabolic plasticity within organisms to produce structural variants of primary metabolites.
Comparative Analysis with Established L-Phenylalanine Metabolic Pathways
The metabolic pathways of L-phenylalanine are well-established and central to the physiology of most organisms. pathbank.orgnih.gov In humans, phenylalanine is an essential amino acid, meaning it must be obtained from the diet. nih.gov Its primary metabolic fates include:
Incorporation into Proteins : As a proteinogenic amino acid, its principal role is to serve as a building block for the synthesis of peptides and proteins. nih.govmetwarebio.com
Conversion to L-Tyrosine : A major catabolic pathway begins with the hydroxylation of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase. pathbank.orgnih.gov L-tyrosine is itself a proteinogenic amino acid and a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and the pigment melanin. nih.govwikipedia.org
Conversion to Phenylpyruvic Acid : Phenylalanine can be converted to phenylpyruvic acid through transamination. pathbank.orgnih.gov This is a minor pathway under normal conditions but becomes significant in the genetic disorder phenylketonuria (PKU), where phenylalanine hydroxylase is deficient. metwarebio.com
Synthesis of Other Metabolites : In plants, L-phenylalanine is the precursor to a vast array of secondary metabolites, including flavonoids, lignans, and other phenylpropanoids, starting with its conversion to cinnamic acid by phenylalanine ammonia-lyase (PAL). frontiersin.orgwikipedia.org
In contrast, the metabolism of carboxy-substituted phenylalanine analogues like 4-Carboxy-L-phenylalanine represents a more specialized and less universal pathway. The key distinction lies in their biosynthetic origin and subsequent metabolic roles. While L-phenylalanine biosynthesis terminates with the conversion of phenylpyruvic acid, the pathway for its carboxylated counterparts involves additional intermediates derived from chorismic acid, such as isoprephenic acid and the corresponding carboxylated phenylpyruvic acids. nih.gov
Unlike L-phenylalanine, these analogues are not typically incorporated into primary proteins and their known biological roles are not as extensive. They are considered secondary metabolites in plants, and their presence is not essential for primary life functions in the way that L-phenylalanine is for organisms that cannot synthesize it. nih.gov
Table 1: Comparative Overview of L-Phenylalanine and Carboxy-Substituted Phenylalanine Metabolism
| Feature | L-Phenylalanine | This compound & Analogues |
| Natural Abundance | Ubiquitous, proteinogenic amino acid. pathbank.org | Found in specific higher plants; non-proteinogenic. nih.gov |
| Biosynthetic Precursor | Chorismic acid → Prephenic acid → Phenylpyruvic acid. frontiersin.org | Chorismic acid → Isochorismic acid → Isoprephenic acid → Carboxyphenylpyruvic acid. nih.gov |
| Primary Metabolic Role | Building block for proteins, precursor to tyrosine and neurotransmitters. nih.govmetwarebio.com | Primarily a secondary metabolite in plants. nih.gov |
| Metabolic Significance | Essential amino acid for humans and other animals. nih.gov | Not considered essential; specialized metabolic product. |
Enzymatic Pathways and Enzymes Involved in the Biosynthesis of Carboxylated Phenylalanine Analogues
The biosynthesis of naturally occurring carboxy-substituted phenylalanine analogues is believed to leverage enzymes from the general aromatic biosynthesis pathway, possibly with modified specificities. nih.gov The pathway from chorismic acid to 3-(3-carboxyphenyl)alanine and 3-(3-carboxy-4-hydroxyphenyl)alanine is thought to proceed via intermediates like isochorismic acid and isoprephenic acid, suggesting the involvement of isomerases and dehydratases analogous to chorismate mutase and prephenate dehydratase, but with different substrate preferences. nih.gov
More recently, significant progress has been made in developing biocatalytic cascades for the synthetic production of L-phenylalanine derivatives, including those with carboxyl groups. These engineered pathways utilize a range of enzymes, demonstrating the potential for enzymatic synthesis of these valuable compounds. biorxiv.org
A one-pot biocatalytic cascade has been constructed that can synthesize various L-phenylalanine derivatives from corresponding aldehydes or carboxylic acids. biorxiv.org This system highlights the remarkable specificity and synthetic utility of several enzymes:
Carboxylic Acid Reductase (CAR) : An enzyme such as SrCAR from Segniliparus rotundus can reduce a carboxylic acid (e.g., 4-carboxybenzaldehyde) to its corresponding aldehyde. This step is crucial for creating the aldehyde precursor from a more stable and often less expensive carboxylic acid starting material. biorxiv.org
L-threonine transaldolase (L-TTA) : This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, like ObiH from Pseudomonas fluorescens, catalyzes the formation of a β-hydroxy amino acid intermediate from the aryl aldehyde and glycine (B1666218). biorxiv.org
Phenylserine (B13813050) Dehydratase : This enzyme then converts the β-hydroxy intermediate into the corresponding aromatic α-keto acid. biorxiv.org
Aminotransferase : The final step involves an aminotransferase, such as the native E. coli aromatic amino acid aminotransferase TyrB, which transfers an amino group to the α-keto acid to produce the final L-phenylalanine derivative with high stereoselectivity. biorxiv.org
Additionally, phenylalanine ammonia-lyases (PALs) are enzymes that can catalyze the reversible, non-oxidative deamination of L-phenylalanine to form cinnamic acid and ammonia (B1221849). rsc.org These enzymes, particularly from sources like Petroselinum crispum (parsley), have been explored for the synthesis of non-natural phenylalanine analogues due to their broad substrate tolerance. rsc.org Protein engineering efforts on PALs and other enzymes like aminomutases continue to expand the toolkit for producing custom amino acids. rsc.orgacs.org
Table 2: Key Enzymes in the Biosynthesis of Carboxylated Phenylalanine Analogues
| Enzyme | Function | Pathway Context | Source Example |
| Chorismate Mutase (analogue) | Converts chorismic acid to a prephenate-like intermediate. | Natural Biosynthesis | Higher Plants (hypothesized) nih.gov |
| Prephenate Dehydratase (analogue) | Converts the prephenate-like intermediate to a phenylpyruvic acid analogue. | Natural Biosynthesis | Higher Plants (hypothesized) nih.gov |
| Carboxylic Acid Reductase (CAR) | Reduces an aryl carboxylic acid to an aryl aldehyde. | Biocatalytic Synthesis | Segniliparus rotundus biorxiv.org |
| L-threonine transaldolase (L-TTA) | Forms a β-hydroxy amino acid from an aldehyde and glycine. | Biocatalytic Synthesis | Pseudomonas fluorescens biorxiv.org |
| Aminotransferase (e.g., TyrB) | Transfers an amino group to an α-keto acid to form the L-amino acid. | Natural & Biocatalytic Synthesis | Escherichia coli biorxiv.org |
| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the amination of cinnamic acid derivatives to form phenylalanine analogues. | Biocatalytic Synthesis | Petroselinum crispum rsc.org |
Analytical and Characterization Methodologies for 4 Carboxy L Phenylalanine Containing Molecules
Spectroscopic Techniques for Structural Elucidation of 4-Carboxy-L-phenylalanine and its Derivatives
Spectroscopic methods are fundamental for confirming the covalent structure and understanding the conformational properties of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed atomic-level information.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for the structural verification of this compound. The proton NMR spectrum of L-phenylalanine in an aqueous environment shows distinct peaks for the aromatic protons. rsc.org For this compound, the aromatic region of the ¹H NMR spectrum is expected to show a more complex pattern due to the electronic influence of the carboxyl group at the para-position, altering the chemical shifts of the phenyl ring protons. Two-dimensional NMR techniques, such as COSY and TOCSY, are employed to establish through-bond connectivity within the molecule, confirming the spin systems of the amino acid. ru.nl For peptides containing pCf, NOESY experiments can reveal through-space interactions, providing insights into the secondary structure and the spatial orientation of the pCf residue relative to its neighbors. ru.nl
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In amino acids, IR spectra show characteristic absorption bands for the amino (NH₃⁺) and carboxylate (COO⁻) groups. rsc.orgyildiz.edu.tr For L-phenylalanine in its zwitterionic state, characteristic bands include asymmetric and symmetric stretching vibrations of the charged NH₃⁺ group and the carboxylate COO⁻ group. researchgate.net The presence of the second carboxyl group in this compound introduces an additional C=O stretching vibration. The exact position of this band can be influenced by hydrogen bonding and the ionization state of the carboxyl group on the phenyl ring. srce.hrresearchgate.net Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to identify the unique spectral signatures corresponding to different ionization states of the amino acid at various pH levels. rsc.org
Table 1: Representative Spectroscopic Data for Phenylalanine Derivatives
| Technique | Functional Group/Proton | Typical Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic Protons (Phenylalanine) | ~7.2-7.4 ppm | The pattern for this compound will differ due to the substituent effect of the second carboxyl group. rsc.org |
| α-Proton | ~4.0-4.4 ppm | The chemical shift is sensitive to the peptide sequence and conformation. rsc.org | |
| β-Protons | ~3.0-3.2 ppm | These protons are adjacent to the aromatic ring. ru.nl | |
| IR | NH₃⁺ Stretching (Zwitterion) | ~3030-3070 cm⁻¹ | Asymmetric and symmetric stretching vibrations. researchgate.net |
| COO⁻ Asymmetric Stretching | ~1580-1610 cm⁻¹ | Characteristic of the zwitterionic form. researchgate.netresearchgate.net | |
| Aromatic C=C Stretching | ~1625 cm⁻¹ | Appears as a shoulder in the L-phenylalanine spectrum. researchgate.net | |
| Carboxylic Acid C=O Stretching | ~1700-1750 cm⁻¹ | An additional band expected for the second carboxyl group on the phenyl ring of this compound. srce.hr |
Chromatographic and Mass Spectrometric Analysis of Peptides and Proteins Containing this compound
The separation and identification of peptides and proteins containing this compound rely heavily on chromatographic techniques coupled with mass spectrometry. The additional carboxyl group significantly influences the retention behavior in various chromatographic modes.
Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis and purification of peptides. nih.govresearchgate.net
Reversed-Phase HPLC (RP-HPLC): This is the most common mode for peptide separation, which separates molecules based on hydrophobicity. nih.gov The introduction of a 4-carboxy group increases the polarity of the phenylalanine side chain, generally leading to a shorter retention time on non-polar stationary phases (like C18) compared to a peptide containing a native phenylalanine residue, assuming all other residues are the same.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. nih.gov The additional carboxyl group on pCf provides an extra negative charge at neutral or basic pH. This makes peptides containing pCf more acidic and allows for strong retention on anion-exchange (AEX) columns or earlier elution from cation-exchange (CEX) columns compared to their non-carboxylated counterparts. nih.govscispace.com
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for separating highly polar molecules. nih.gov Given the increased hydrophilicity from the extra carboxyl group, peptides with pCf are well-suited for HILIC separations.
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for the separation of polar compounds like amino acids and peptides, offering a different selectivity compared to HPLC. tandfonline.com
Mass Spectrometry (MS) Mass spectrometry is indispensable for determining the molecular weight and sequence of peptides. When coupled with HPLC (LC-MS), it provides a powerful analytical platform. mdpi.commdpi.com
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the peptides, allowing for accurate mass determination. mdpi.com The mass difference between a peptide containing phenylalanine and one containing this compound (an increase of 44 Da, corresponding to CO₂) confirms the successful incorporation of the modified amino acid.
Peptide Sequencing: Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions and generate a series of product ions (typically b- and y-ions) that reveal the amino acid sequence. wiley-vch.de The presence of a pCf residue can be confirmed by observing the corresponding mass on the fragment ions containing this residue. mdpi.com For example, a diagnostic immonium ion for phenylalanine is observed at m/z 120; for this compound, a corresponding ion at m/z 164 would be expected. wiley-vch.de
Table 2: Chromatographic and Mass Spectrometric Parameters for pCf-Peptide Analysis
| Method | Stationary Phase/Matrix | Mobile Phase/Eluent | Detection Principle | Application |
| RP-HPLC | C18, C8 | Acetonitrile/Water gradients with TFA or formic acid | UV (210-220 nm for peptide bond; 250-290 nm for aromatic ring) nih.gov | Purity analysis, separation based on hydrophobicity. researchgate.net |
| AEX-HPLC | Quaternary amine groups | Salt gradient (e.g., NaCl) in a buffered mobile phase | UV, MS | Separation of peptides based on net negative charge. nih.gov |
| MALDI-TOF MS | Dihydroxybenzoic acid (DHB) | N/A | Time-of-flight analysis of laser-desorbed ions | Accurate molecular weight determination of peptides. mdpi.com |
| LC-ESI-MS/MS | C18 column | Acetonitrile/Water gradients with formic acid | Electrospray ionization followed by fragmentation and mass analysis | Peptide identification and sequencing. wiley-vch.deuzh.ch |
Quantitative Methodologies for Biochemical Pathway Intermediates and Modified Biomolecules
Accurately quantifying this compound, its precursors, or peptides containing it in biological matrices is crucial for understanding its metabolic fate and functional impact.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for quantitative analysis due to its high sensitivity and specificity. mdpi.comuzh.ch This method often involves the use of stable isotope-labeled internal standards, such as this compound labeled with ¹³C or ²H. uzh.ch The analyte and the internal standard are co-eluted from an HPLC column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. The ratio of the signal from the analyte to that of the known amount of internal standard allows for precise quantification, even in complex biological samples like plasma or cell lysates. uzh.ch Derivatization is sometimes employed to improve chromatographic behavior and ionization efficiency. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is an immunoassay-based technique that can be developed for the quantification of specific molecules. A competitive ELISA format can be used for small molecules like amino acids. immusmol.com This would involve developing antibodies that specifically recognize this compound. In the assay, the sample containing pCf competes with a labeled pCf conjugate for binding to a limited number of antibody sites. The signal generated is inversely proportional to the amount of pCf in the sample. While requiring specific antibody development, ELISA can be a high-throughput method for quantifying pCf in samples like serum and plasma. immusmol.com
Table 3: Overview of Quantitative Methodologies
| Technique | Principle | Key Features | Typical Application |
| LC-MS/MS | Chromatographic separation followed by mass-selective detection using MRM/SRM with isotope-labeled internal standards. uzh.ch | High specificity, high sensitivity, wide dynamic range. mdpi.com | Quantification of pCf and its metabolites in plasma, tissues, and cell culture. |
| Competitive ELISA | Competition between unlabeled antigen (from sample) and a labeled antigen for a limited number of specific antibody binding sites. immusmol.com | High throughput, no need for extensive sample cleanup if antibody is specific. | Screening large numbers of biological samples (e.g., plasma, serum) for pCf concentration. immusmol.com |
| HPLC with UV/Fluorescence Detection | Separation by HPLC followed by detection using UV absorbance or fluorescence after derivatization (e.g., with ninhydrin). ifsc.edu.br | Less sensitive and specific than MS, but widely available and robust. | Quantification in less complex matrices or when high sensitivity is not required. |
Pharmacological and Drug Discovery Research Utilizing 4 Carboxy L Phenylalanine
Scaffold Design for Novel Therapeutic Agents Incorporating 4-Carboxy-L-phenylalanine
This compound serves as a versatile scaffold in the design of novel therapeutic agents due to its unique structural features. chemimpex.comchemimpex.com As an amino acid derivative, it provides a trifunctional hub with an amine group, a carboxylic acid group, and an additional carboxyl functional group on the phenyl ring. chemimpex.commdpi.com This trifunctionality allows for selective chemical modifications, enabling the construction of complex and diverse molecular architectures. chemimpex.com
The rigid phenyl ring of this compound provides a defined three-dimensional conformation, which is a desirable characteristic for designing molecules that can bind to specific biological targets with high affinity and selectivity. nih.gov Researchers utilize this compound as a foundational building block in the synthesis of peptide-based drugs and other biologically active compounds. chemimpex.comchemimpex.com Its utility is particularly evident in the development of inhibitors and modulators for various biological pathways. chemimpex.com The ability to use multicomponent reactions, such as the Ugi reaction, with amino acids like phenylalanine further expands the chemical space that can be explored, leading to the creation of novel heterocyclic scaffolds with potential therapeutic applications. nih.gov
Rational Design of Peptide-Based Pharmaceuticals Employing this compound
The rational design of peptide-based pharmaceuticals often involves the incorporation of non-coded amino acids (NCAAs) to enhance their therapeutic properties. nih.gov this compound is a valuable NCAA in this context, offering a means to overcome some of the limitations of natural peptides, such as poor stability and low bioavailability.
The introduction of this compound into a peptide sequence can significantly influence its conformation and binding affinity to target proteins. nih.gov The additional carboxylic acid group can form new interactions with the target, potentially increasing the potency and selectivity of the drug. Furthermore, the modification of the peptide backbone with such NCAAs can enhance its stability against enzymatic degradation, thereby prolonging its half-life in the body.
Researchers employ computational and biophysical studies to understand the conformational landscape of peptides containing this compound, which aids in the rational design of optimized peptide sequences with desired biological activities. nih.gov This approach has been used to develop peptide-based drugs for a variety of therapeutic areas. chemimpex.com
Exploration in Modulating Metabolic Pathways via Designed Analogues
Designed analogues of this compound are being explored for their potential to modulate various metabolic pathways. chemimpex.com The structural similarity of these analogues to endogenous molecules allows them to interact with enzymes and transporters involved in metabolism. frontiersin.org
One area of investigation is the use of phenylalanine derivatives to target amino acid and lipid metabolism. nih.gov For instance, studies have shown that certain phenylalanine analogues can influence processes like fatty acid oxidation. nih.gov By designing analogues with specific modifications, researchers aim to create compounds that can selectively modulate metabolic pathways implicated in diseases such as metabolic disorders and cancer. chemimpex.comfrontiersin.org
The development of these analogues often involves a combination of chemical synthesis and biological evaluation to assess their effects on cellular metabolism. nih.gov This research holds promise for the discovery of new therapeutic agents that can correct metabolic imbalances associated with various pathological conditions. chemimpex.com
Future Perspectives and Emerging Research Fronts
Integration with Systems Biology and Synthetic Biology Platforms for Enhanced Production and Application
The convergence of systems biology and synthetic biology offers a powerful paradigm for optimizing the production and application of 4-Carboxy-L-phenylalanine. By creating modular and genetically encoded systems, researchers are aiming to combine the biosynthesis of this and other non-standard amino acids (nsAAs) with their site-specific incorporation into proteins within a single engineered bacterial host. biorxiv.org This approach bypasses the costly and complex multi-step processes of traditional chemical synthesis, isolation, and subsequent supplementation to engineered cells. biorxiv.org
A key strategy involves the development of engineered bacterial strains that can utilize commercially available and achiral building blocks, such as aryl aldehydes or carboxylic acids, for the biosynthesis of various phenylalanine derivatives. biorxiv.org This platform technology not only makes the production of proteins containing nsAAs more scalable and cost-effective but also democratizes access to these valuable molecules for laboratories that may lack specialized synthesis capabilities. biorxiv.org Furthermore, the integration of nsAA biosynthesis with cellular machinery extends the scope of synthetic auxotrophy, an intrinsic biological containment strategy, to simple, low-cost precursors. biorxiv.org
Development of Advanced Biosensors and Diagnostic Tools Incorporating this compound
The unique chemical properties of this compound and other non-canonical amino acids (ncAAs) make them ideal candidates for the development of next-generation biosensors and diagnostic tools. researchgate.net The genetic incorporation of ncAAs into fluorescent proteins is a particularly promising strategy for creating novel biosensors. researchgate.net This method allows for the introduction of unique functionalities and chemical reactivities that are not accessible with the 20 standard amino acids, thereby broadening the range of detectable analytes and enhancing the specificity of the biosensors. researchgate.net
Researchers are exploring the use of this compound and its derivatives in various diagnostic applications. chemimpex.com Its ability to be incorporated into peptides and other biomolecules facilitates the development of targeted drug delivery systems and diagnostic tools. chemimpex.com For instance, the development of microbial biosensors for aromatic amino acids like phenylalanine is crucial for applications in metabolic engineering and medical diagnostics. nih.gov These biosensors can be engineered to provide specific and accurate quantification of chemical concentrations, enabling adaptive regulation of metabolic pathways and precise temporal expression of diagnostic reporters. nih.gov The ultimate goal is to create simple, rapid, and cost-effective analytical methods for the early detection of metabolic disorders and other diseases. mdpi.comnih.gov
Computational Approaches in Designing this compound Analogues and Their Interactions
Computational modeling and in silico studies are playing an increasingly vital role in the design and analysis of this compound analogues and their interactions with biological targets. researchgate.netnih.gov These computational approaches allow for the rational design of novel protein and peptide structures with enhanced stability and functionality. chemimpex.com By simulating the molecular interactions, researchers can predict the binding affinities and modes of action of these analogues, guiding the synthesis of more potent and specific therapeutic agents. tandfonline.comnih.gov
Molecular dynamics simulations, for example, have been used to explore the binding modes of phenylalanine derivatives with target proteins, providing insights that are consistent with experimental results. nih.gov These simulations can reveal crucial details about the conformational stability of protein-ligand complexes. nih.gov Furthermore, computational tools are being developed to parameterize a wide range of non-canonical amino acids for use in protein design software, which will accelerate the development of new biomolecules with novel functions. plos.orgcyrusbio.com This synergy between computational design and experimental validation is essential for enriching the structure-activity relationships of this compound derivatives and for discovering new therapeutic leads. nih.govbohrium.com
Sustainable Production and Environmental Biotechnology Applications of Carboxylated Phenylalanine Derivatives
The principles of environmental biotechnology are being applied to develop sustainable methods for the production of carboxylated phenylalanine derivatives and to utilize these compounds in environmental remediation. dokumen.pubdokumen.pubteriin.org A primary focus is the use of genetically engineered microorganisms (GEMs) for the bioremediation of pollutants. sciengine.comresearchgate.netnih.gov These microorganisms can be engineered to break down toxic environmental contaminants, offering a cost-effective and eco-friendly alternative to conventional remediation technologies. sciengine.comresearchgate.net
The development of GEMs with specific catabolic pathways allows for the degradation of persistent organic pollutants. routledge.com For instance, engineered bacteria can be designed to mineralize complex aromatic compounds. nih.gov Furthermore, the integration of biosurfactant production in these engineered strains can enhance the degradation rate of hydrophobic pollutants. researchgate.net There is also significant interest in the "green" synthesis of nanoparticles using organisms, a process that can be optimized through genetic engineering for applications in both bioremediation and the production of valuable materials. mdpi.com The overarching goal is to harness biological processes to create sustainable solutions for environmental challenges, from pollution cleanup to the eco-friendly production of valuable chemicals. scribd.comslideshare.net
Interactive Data Table: Research Focus on this compound and its Derivatives
| Research Area | Key Focus | Potential Applications |
| Systems & Synthetic Biology | Enhanced production via engineered microbes | Scalable, cost-effective synthesis of nsAA-containing proteins |
| Biosensors & Diagnostics | Development of fluorescent and electrochemical sensors | Early disease detection, metabolic monitoring |
| Computational Design | In silico modeling of analogues and interactions | Rational drug design, prediction of binding affinities |
| Environmental Biotechnology | Bioremediation using genetically engineered organisms | Sustainable pollution cleanup, green chemistry |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for enantioselective synthesis of 4-carboxy-L-phenylalanine, and how do reaction conditions influence enantiomeric excess?
- Methodological Answer : Enantioselective synthesis often employs asymmetric phase-transfer catalysis (PTC) using chiral catalysts (e.g., cinchona alkaloid derivatives). For example, scaling reactions requires careful control of catalyst addition timing to preserve enantioselectivity . Optimize solvent systems (e.g., dichloromethane or ether) and base selection to minimize racemization. Monitor enantiomeric purity via chiral HPLC with a C18 column and polarimetric detection, referencing protocols for structurally similar amino acids like 4-fluoro derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- UV-Vis spectroscopy : Detect absorbance at ~275 nm (for aromatic carboxylates) to confirm conjugation .
- NMR : Analyze and spectra in deuterated DMSO to resolve carboxy proton shifts (δ ~12-13 ppm) and aromatic protons .
- HPLC-MS : Use reverse-phase columns (e.g., Zorbax SB-C18) with formic acid/acetonitrile gradients to quantify impurities and verify molecular ion peaks (e.g., [M+H]) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : For in vitro or in vivo studies, employ isotope dilution mass spectrometry (ID-MS) with -labeled analogs as internal standards. Alternatively, use fluorophore-based derivatization (e.g., FITC tagging) coupled with LC-MS/MS for enhanced sensitivity . Validate methods using spiked plasma/tissue homogenates to assess recovery rates (>90%) and limit of detection (LOD < 1 nM) .
Advanced Research Questions
Q. How does the cellular uptake mechanism of this compound compare to other phenylalanine derivatives, and what transporters are involved?
- Methodological Answer : Transport studies in cancer cell lines (e.g., FaDu, LN-229) reveal dependency on L-type amino acid transporters (LAT1). Use competitive inhibition assays with 2-aminobicyclo-(2.2.1)-heptane-2-carboxylic acid (BCH) to block LAT1 and quantify uptake via radiolabeled -analogs or fluorescent probes . Compare kinetics (e.g., , ) with 4-borono-L-phenylalanine, which shares LAT1-mediated transport .
Q. What experimental strategies can resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH Stability : Incubate solutions (0.1–10 mM) in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products) using HRMS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures. Cross-reference with TGA to assess moisture sensitivity .
Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound in boron neutron capture therapy (BNCT)?
- Methodological Answer : Utilize -labeled analogs (e.g., 4-borono-2--fluoro-phenylalanine) for PET imaging to non-invasively estimate tumor boron accumulation. Correlate standardized uptake values (SUV) with ICP-MS quantification of in excised tumors. Validate administration protocols (bolus vs. infusion) to ensure consistency in biodistribution .
Q. What computational approaches predict the interaction of this compound with target enzymes or receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase, PDB ID 1PHZ). Simulate binding free energy (ΔG) and compare with experimental IC values from enzyme inhibition assays. Validate with molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) to assess binding stability .
Data Analysis and Validation
Q. How should researchers address discrepancies in enantioselectivity outcomes across different synthetic batches of this compound?
- Methodological Answer : Conduct root-cause analysis:
- Catalyst Stability : Test catalyst integrity post-reaction via NMR to detect decomposition.
- Reaction Monitoring : Use in-situ IR spectroscopy to track intermediates (e.g., Schiff base formation).
- Statistical Design : Apply factorial DOE to identify critical variables (e.g., temperature, stirring rate) affecting enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
